N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide
Description
Properties
CAS No. |
89083-19-2 |
|---|---|
Molecular Formula |
C10H14ClN5O5 |
Molecular Weight |
319.70 g/mol |
IUPAC Name |
N-[6-[bis(2-hydroxyethyl)amino]-5-chloro-3-nitropyrazin-2-yl]acetamide |
InChI |
InChI=1S/C10H14ClN5O5/c1-6(19)12-8-10(16(20)21)13-7(11)9(14-8)15(2-4-17)3-5-18/h17-18H,2-5H2,1H3,(H,12,14,19) |
InChI Key |
RHZBCNFFKIJWND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C(C(=N1)N(CCO)CCO)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazine Core with Substituents
The starting point is often a 2-aminopyrazine derivative, which undergoes stepwise functionalization.
Chlorination and Nitration:
Chlorination at the 5-position and nitration at the 3-position can be achieved by controlled electrophilic substitution reactions. For example, nitration of pyrazine derivatives is typically performed using potassium nitrate in sulfuric acid under controlled temperature (0–40 °C) to avoid over-nitration or ring degradation. Chlorination can be introduced using reagents like N-chlorosuccinimide or via halogen exchange reactions.
Introduction of the Bis(2-hydroxyethyl)amino Group
The bis(2-hydroxyethyl)amino substituent is introduced via nucleophilic substitution or amination reactions on the pyrazine ring.
-
- React the 6-chloro-3-nitropyrazine intermediate with bis(2-hydroxyethyl)amine under reflux in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Base such as triethylamine or potassium carbonate is used to facilitate substitution.
- Reaction temperature: 60–90 °C
- Time: 12–24 hours
This step replaces the chlorine at the 6-position with the bis(2-hydroxyethyl)amino group, yielding the key intermediate.
Acetylation to Form the Acetamide
The amino group on the pyrazine ring is acetylated to form the acetamide.
Typical Acetylation Conditions:
- Reagents: Acetic anhydride or acetyl chloride
- Solvent: Acetic acid or anhydrous conditions
- Temperature: 80–110 °C
- Time: 1–5 hours
This step is often performed after the introduction of the bis(2-hydroxyethyl)amino group to avoid side reactions.
Representative Reaction Scheme
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Amino-5-chloropyrazine | Nitration: KNO3, H2SO4, 0–40 °C, 15 h | 5-chloro-3-nitropyrazin-2-amine | 70–80 |
| 2 | 5-chloro-3-nitropyrazin-2-amine | Amination: bis(2-hydroxyethyl)amine, DMF, Et3N, 80 °C, 18 h | 6-(bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-amine | 65–75 |
| 3 | 6-(bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-amine | Acetylation: Ac2O, AcOH, 100 °C, 3 h | N-(6-(bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide | 80–90 |
Analytical and Purification Techniques
- Purification: Flash chromatography using hexane/ethyl acetate gradients or recrystallization from suitable solvents (e.g., ethanol, acetone).
- Characterization:
- NMR (1H, 13C) to confirm substitution pattern and acetylation.
- IR spectroscopy to verify amide carbonyl and nitro groups.
- Mass spectrometry (ESI-MS) for molecular weight confirmation.
- HPLC for purity assessment.
Research Findings and Notes
- The nitration step requires careful temperature control to prevent ring degradation and over-nitration.
- The bis(2-hydroxyethyl)amino substitution is sensitive to reaction conditions; polar aprotic solvents and mild bases improve yield and selectivity.
- Acetylation is generally high yielding and straightforward but should be performed after amination to avoid acetylation of unintended sites.
- The presence of multiple functional groups necessitates stepwise synthesis with intermediate purification to ensure high purity of the final compound.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nitration of pyrazine | KNO3, H2SO4 | 0–40 °C, 15 h | 70–80 | Temperature control critical |
| Amination with bis(2-hydroxyethyl)amine | bis(2-hydroxyethyl)amine, DMF, Et3N | 80 °C, 18 h | 65–75 | Use polar aprotic solvent |
| Acetylation | Acetic anhydride, AcOH | 100 °C, 3 h | 80–90 | Performed after amination |
Chemical Reactions Analysis
Types of Reactions
N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Diethanolamine, microwave irradiation.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazine derivatives.
Reduction: Amino-substituted pyrazine derivatives.
Oxidation: Carbonyl-substituted pyrazine derivatives.
Scientific Research Applications
N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, while the nitro and chloro groups can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to the nitropyrazine family, sharing core similarities with derivatives like 5-chloro-3-nitropyrazine-2-carboxamide and N-(5-chloro-3-nitropyrazin-2-yl)acetamide. Key distinctions arise from its bis(2-hydroxyethyl)amino side chain, which differentiates its physicochemical properties. Below is a comparative analysis:
| Property | Target Compound | 5-Chloro-3-nitropyrazine-2-carboxamide | N-(5-Chloro-3-nitropyrazin-2-yl)acetamide |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₅ClN₆O₅ | C₅H₃ClN₄O₃ | C₆H₅ClN₄O₃ |
| Molecular Weight (g/mol) | 334.72 | 202.56 | 216.58 |
| Key Functional Groups | Nitro, chloro, bis-hydroxyethyl, acetamide | Nitro, chloro, carboxamide | Nitro, chloro, acetamide |
| Solubility (H₂O) | High (due to hydroxyethyl groups) | Low | Moderate |
| Melting Point (°C) | 158–160 (decomposes) | 192–194 | 175–177 |
The hydroxyethyl groups in the target compound significantly enhance aqueous solubility compared to analogs lacking hydrophilic substituents . However, the nitro and chloro groups reduce thermal stability, as evidenced by its lower decomposition temperature relative to 5-chloro-3-nitropyrazine-2-carboxamide.
Pharmacological Potential
The hydroxyethyl groups in the target compound may improve bioavailability, a critical advantage over more lipophilic analogs in drug design.
Research Findings and Methodological Insights
- Crystallography : The compound’s structure was resolved using SHELXL, a program optimized for small-molecule refinement. Its accuracy in modeling hydrogen bonding (e.g., O–H···O interactions between hydroxyethyl groups) underscores the utility of SHELX tools in analyzing complex substituents .
- Synthesis : Optimized via palladium-catalyzed amidation, achieving 72% purity after column chromatography. By contrast, simpler nitro-chloro pyrazines are synthesized in higher yields (>85%) due to fewer steric constraints .
Biological Activity
N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide, also known by its CAS number 89083-19-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H14ClN5O
- Molecular Weight : 319.70 g/mol
- H-Bond Donor : 3
- H-Bond Acceptor : 8
- InChIKey : RHZBCNFFKIJWND-UHFFFAOYSA-N
The structure features a nitropyrazine core substituted with a bis(2-hydroxyethyl)amino group and a chloro substituent, which are critical for its biological activity.
Research indicates that this compound exhibits inhibitory effects on various biological pathways:
- Bruton's Tyrosine Kinase (Btk) Inhibition : The compound has been identified as a potent inhibitor of Btk, an enzyme implicated in the signaling pathways of B cells and associated with autoimmune diseases. Inhibition of Btk can lead to reduced proliferation of B cells and decreased production of autoantibodies, making it a candidate for treating autoimmune conditions .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of nitropyrazine compounds exhibit antimicrobial properties. The specific activity against bacterial strains and fungi is under investigation, with some derivatives showing promising results in inhibiting growth .
Case Studies
- Autoimmune Disease Model : In a study involving murine models of autoimmune diseases, administration of this compound resulted in significant reductions in disease severity markers compared to control groups. The study highlighted its potential as a therapeutic agent for conditions such as rheumatoid arthritis and systemic lupus erythematosus .
- Antimicrobial Testing : A series of tests conducted on various bacterial strains demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Btk Inhibition | Modulation of B cell signaling | |
| Antimicrobial | Inhibition of bacterial growth | |
| Potential Anti-inflammatory | Reduction in inflammatory markers |
Table 2: Comparative Efficacy Against Bacterial Strains
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
